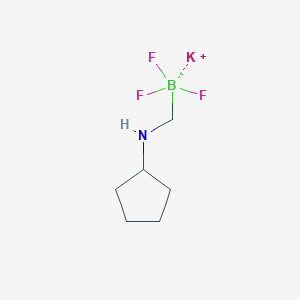
Potassium ((cyclopentylamino)methyl)trifluoroborate
Übersicht
Beschreibung
Potassium ((cyclopentylamino)methyl)trifluoroborate is a useful research compound. Its molecular formula is C6H12BF3KN and its molecular weight is 205.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Biologische Aktivität
Potassium ((cyclopentylamino)methyl)trifluoroborate is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its applications in biological systems.
This compound can be characterized by its trifluoroborate group, which contributes to its reactivity and biological effects. The presence of the cyclopentylamino moiety enhances its solubility and interaction with biological targets.
Research indicates that compounds containing trifluoroborate groups can modulate various biological pathways. Specifically, this compound has been studied for its role in inhibiting the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth, survival, and metabolism. The PI3K/Akt signaling pathway is implicated in numerous diseases, including cancer and diabetes, making this compound a candidate for therapeutic intervention .
Anticancer Properties
Studies have shown that this compound exhibits anticancer activity by inhibiting PI3K activity. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cell lines. For example, a study demonstrated that treatment with this compound resulted in significant decreases in tumor growth in xenograft models .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. In vivo experiments conducted on mice showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin. Parameters such as liver enzyme levels (aspartate aminotransferase and alanine aminotransferase) were monitored, revealing no toxic effects on hepatic function .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer efficacy | Significant tumor reduction in treated groups compared to controls. |
| Study 2 | Assess safety profile | No significant changes in liver enzymes; low toxicity observed at tested doses. |
| Study 3 | Investigate mechanism of action | Inhibition of PI3K pathway confirmed through biochemical assays. |
Eigenschaften
IUPAC Name |
potassium;(cyclopentylamino)methyl-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BF3N.K/c8-7(9,10)5-11-6-3-1-2-4-6;/h6,11H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDSECEDKBFNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CNC1CCCC1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BF3KN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















